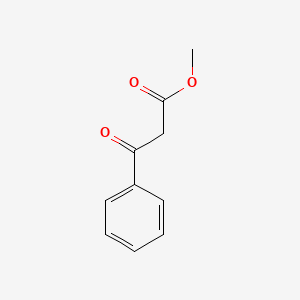

3-Oxo-3-fenilpropanoato de metilo

Descripción general

Descripción

Synthesis Analysis

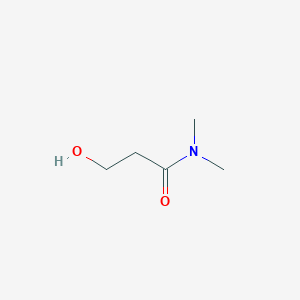

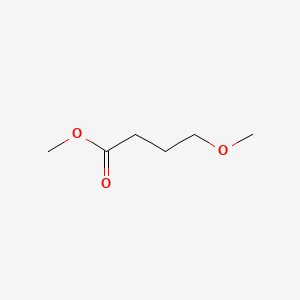

The synthesis of methyl 3-oxo-3-phenylpropanoate and related derivatives has been explored through various chemical reactions. One notable method involves catalytic processes that convert simpler molecules into the desired compound efficiently. For instance, the synthesis of Methyl 3-Hydroxypropanoate, a related compound, catalyzed by epoxy ethane, represents a foundational step that could be adapted for methyl 3-oxo-3-phenylpropanoate synthesis, highlighting the importance of catalysis in achieving high yields and selectivity (Yin Yu-zhou & Zhao Zhen-kang, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-oxo-3-phenylpropanoate has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into the spatial arrangement of atoms, highlighting the preferred trans conformation and the significance of hydrogen bonding in stabilizing the structure (T. Kolev et al., 1995).

Chemical Reactions and Properties

Methyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions that modify its structure and functionality. The oxidative cleavage of certain precursors to methyl 3-oxo-3-phenylpropanoate has been studied, revealing the formation of α-dicarbonyl compounds as intermediates, which provides a pathway to understanding the chemical behavior and reactivity of such compounds (T. Rao & W. Pritzkow, 1987).

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

El 3-Oxo-3-fenilpropanoato de metilo sirve como un intermedio versátil en la síntesis orgánica. Su estructura permite diversas transformaciones químicas, lo que lo convierte en un compuesto valioso para construir moléculas orgánicas complejas. Por ejemplo, puede sufrir reacciones de adición nucleofílica para formar ésteres β-hidroxilados, que son precursores de una variedad de compuestos biológicamente activos .

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se utiliza para sintetizar análogos de moléculas bioactivas. Su funcionalidad ceto-éster es particularmente útil para crear nuevos derivados de fármacos existentes, lo que podría conducir a compuestos con mayor eficacia o menos efectos secundarios .

Desarrollo Agroquímico

El grupo éster en el this compound se puede explotar para crear agroquímicos como herbicidas e insecticidas. Al modificar el anillo fenilo, los investigadores pueden desarrollar nuevos compuestos que se dirigen a plagas o malezas específicas sin dañar los cultivos .

Industria de Fragancias y Sabores

Este compuesto a veces está presente en los ingredientes de las fragancias debido a su estructura aromática. Se puede utilizar para sintetizar ésteres que imparten aromas dulces y florales a perfumes y saborizantes .

Ciencia de Materiales

En la ciencia de los materiales, el this compound puede ser un material de partida para sintetizar polímeros con propiedades específicas. Su capacidad para formar enlaces éster es crucial para crear poliésteres con la flexibilidad, durabilidad y resistencia a factores ambientales deseados .

Catálisis

Los investigadores utilizan el this compound en estudios catalíticos para explorar nuevas vías de reacción. Su reactividad puede ayudar a comprender los mecanismos de las reacciones de esterificación y transesterificación, que son fundamentales en la química orgánica .

Química Analítica

En la química analítica, este compuesto se puede utilizar como un estándar para calibrar instrumentos como HPLC y GC-MS. Su firma química distintiva ayuda a la identificación y cuantificación precisa de compuestos similares en mezclas complejas .

Química Computacional

El this compound también se utiliza en química computacional para el modelado molecular. Programas como Amber y GROMACS lo utilizan para simular sus interacciones con otras moléculas, lo que ayuda a predecir las propiedades y comportamientos químicos .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGLZAJBHUOPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976958 | |

| Record name | Methyl 3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614-27-7 | |

| Record name | Methyl benzoylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzoylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEPLIDIFORONE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3NGA35QNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

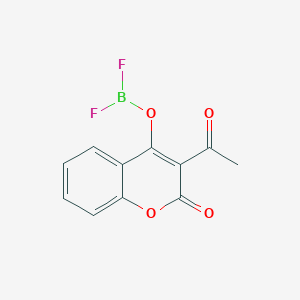

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

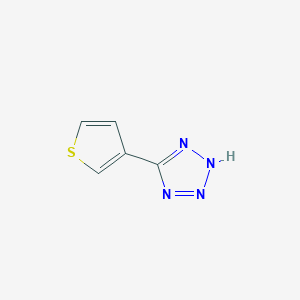

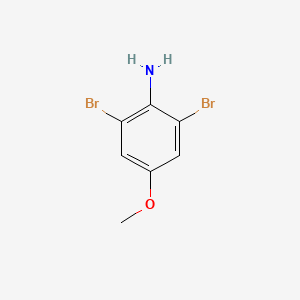

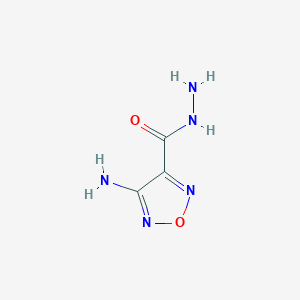

Q1: Can Methyl 3-oxo-3-phenylpropanoate be used as a starting material to synthesize complex heterocyclic compounds?

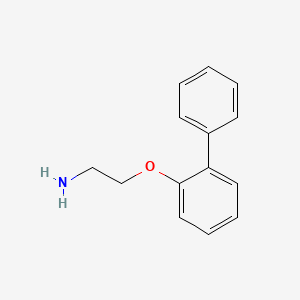

A1: Yes, Methyl 3-oxo-3-phenylpropanoate is a versatile building block in organic synthesis. Research demonstrates its utility in constructing indoloquinolinones, a class of nitrogen-containing heterocyclic compounds. A study employed Methyl 3-oxo-3-phenylpropanoate along with an aryl amine and methoxylamine in a multi-step synthesis. [] The process involved a palladium and copper-mediated oxidative coupling reaction followed by an iodine-mediated intramolecular cyclization, ultimately yielding diversely substituted indoloquinolinones. []

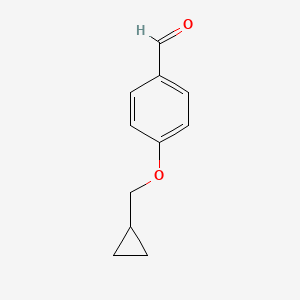

Q2: Is Methyl 3-oxo-3-phenylpropanoate a suitable substrate for asymmetric hydrogenation reactions?

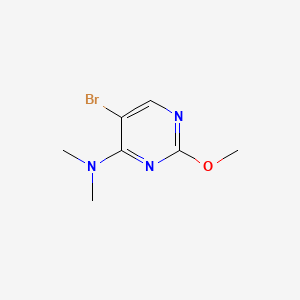

A2: Absolutely. Methyl 3-oxo-3-phenylpropanoate serves as an excellent substrate for asymmetric hydrogenation, a crucial reaction for producing single enantiomers of chiral compounds. Researchers successfully utilized chiral iridium catalysts with spiro pyridine-aminophosphine ligands to achieve highly enantioselective hydrogenation of Methyl 3-oxo-3-phenylpropanoate. [] This reaction yielded the corresponding chiral β-hydroxy ester with impressive enantiomeric excess (up to 99.8% ee) and remarkable catalytic turnover numbers (up to 1,230,000). [] This highlights the potential of using specific catalytic systems with Methyl 3-oxo-3-phenylpropanoate to access important chiral building blocks for pharmaceuticals and other bioactive molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.